Cas no 2228986-77-2 (3-hydroxy-1-(4-methylthiophen-3-yl)cyclobutane-1-carboxylic acid)

3-Hydroxy-1-(4-methylthiophen-3-yl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a hydroxyl group and a carboxylic acid functional group, along with a 4-methylthiophene substituent. This structure imparts unique reactivity and potential utility as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both polar and aromatic components enhances its versatility in coupling reactions and further derivatization. The cyclobutane ring confers steric constraints that may influence selectivity in synthetic pathways. Its well-defined stereochemistry and functional group compatibility make it a valuable building block for the development of complex molecules. Suitable for research and industrial use, it is typically handled under controlled conditions due to its reactive nature.
3-hydroxy-1-(4-methylthiophen-3-yl)cyclobutane-1-carboxylic acid structure
2228986-77-2 structure
Product Name:3-hydroxy-1-(4-methylthiophen-3-yl)cyclobutane-1-carboxylic acid
CAS No:2228986-77-2
MF:C10H12O3S
MW:212.265481948853
CID:5924057
PubChem ID:165699640
Update Time:2025-10-31

3-hydroxy-1-(4-methylthiophen-3-yl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-hydroxy-1-(4-methylthiophen-3-yl)cyclobutane-1-carboxylic acid
    • EN300-1745887
    • 2228986-77-2
    • Inchi: 1S/C10H12O3S/c1-6-4-14-5-8(6)10(9(12)13)2-7(11)3-10/h4-5,7,11H,2-3H2,1H3,(H,12,13)
    • InChI Key: MYTGWNYRVVFFIY-UHFFFAOYSA-N
    • SMILES: S1C=C(C)C(=C1)C1(C(=O)O)CC(C1)O

Computed Properties

  • Exact Mass: 212.05071541g/mol
  • Monoisotopic Mass: 212.05071541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 85.8Ų

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Additional information on 3-hydroxy-1-(4-methylthiophen-3-yl)cyclobutane-1-carboxylic acid

Comprehensive Analysis of 3-hydroxy-1-(4-methylthiophen-3-yl)cyclobutane-1-carboxylic acid (CAS No. 2228986-77-2)

In the realm of synthetic organic chemistry and pharmaceutical research, 3-hydroxy-1-(4-methylthiophen-3-yl)cyclobutane-1-carboxylic acid (CAS No. 2228986-77-2) has emerged as a compound of significant interest. This cyclobutane derivative, characterized by its unique structural features, is increasingly being explored for its potential applications in drug discovery and material science. The presence of both a hydroxy group and a carboxylic acid moiety in its framework makes it a versatile intermediate for further chemical modifications.

The compound's 4-methylthiophene substituent introduces aromaticity and potential bioactivity, aligning with current trends in the development of heterocyclic compounds for therapeutic use. Researchers are particularly interested in its role as a building block for small molecule inhibitors and enzyme modulators, topics that frequently appear in recent scientific literature and patent filings. Its structural similarity to known pharmacophores has led to investigations into its potential as a precursor for anti-inflammatory agents and metabolic regulators.

From a synthetic chemistry perspective, the cyclobutane ring in this compound presents interesting challenges and opportunities. The strain inherent in four-membered rings often leads to unique reactivity patterns, making this compound valuable for studying ring-opening reactions and stereoselective transformations. These properties are particularly relevant in the context of green chemistry initiatives, where efficient synthesis routes are highly sought after.

The pharmaceutical industry's growing focus on fragment-based drug discovery has further elevated the importance of compounds like 3-hydroxy-1-(4-methylthiophen-3-yl)cyclobutane-1-carboxylic acid. Its moderate molecular weight and presence of multiple functional groups make it an ideal candidate for lead optimization programs. Computational chemists frequently search for such scaffolds when developing molecular docking studies or QSAR models.

Recent advancements in biocatalysis have opened new possibilities for the enantioselective synthesis of this compound. The hydroxy group at the 3-position offers a handle for enzymatic resolution or asymmetric synthesis, addressing the increasing demand for chiral building blocks in pharmaceutical manufacturing. This aligns with current industry priorities for developing sustainable synthetic methodologies.

Analytical characterization of 2228986-77-2 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are crucial for confirming the compound's structure and purity, especially given the growing regulatory emphasis on quality by design principles in chemical development. The compound's spectral data has become a valuable reference in chemical databases.

In material science applications, the thiophene moiety of this compound has attracted attention for potential use in organic electronics. Researchers investigating conductive polymers and molecular semiconductors often explore such heteroaromatic systems. The compound's ability to participate in π-stacking interactions while maintaining solubility makes it interesting for thin film technologies.

The stability profile of 3-hydroxy-1-(4-methylthiophen-3-yl)cyclobutane-1-carboxylic acid under various conditions has been the subject of recent studies, particularly in relation to formulation development. Understanding its degradation pathways and solid-state properties is essential for potential pharmaceutical applications, reflecting the industry's focus on preformulation studies.

From a commercial perspective, the availability of 2228986-77-2 from chemical suppliers has increased in recent years, responding to growing demand from research institutions and pharmaceutical companies. The compound's listing in major chemical catalogs and its inclusion in building block collections for medicinal chemistry testify to its established importance in the field.

Ongoing research continues to uncover new potential applications for this versatile compound. Its combination of hydrogen bond donors and acceptors, along with its balanced lipophilicity profile, makes it particularly valuable in contemporary drug design paradigms. As synthetic methodologies advance and biological screening becomes more sophisticated, the significance of 3-hydroxy-1-(4-methylthiophen-3-yl)cyclobutane-1-carboxylic acid in chemical research is likely to grow further.

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